Dalbergiphenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dalbergiphenol is a neoflavonoid compound isolated from the heartwood of Dalbergia species, particularly Dalbergia sissoo and Dalbergia latifolia . Neoflavonoids are a unique class of flavonoids characterized by their C6-C3-C6 carbon skeleton. This compound has been identified for its significant medicinal properties, including anti-osteoporotic, anti-inflammatory, and antioxidant activities .

准备方法

Synthetic Routes and Reaction Conditions: Dalbergiphenol can be synthesized through various organic reactions involving the coupling of appropriate phenolic precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the biphenyl structure characteristic of neoflavonoids .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the heartwood of Dalbergia species using organic solvents. The extraction process is followed by chromatographic separation techniques to isolate and purify the compound .

化学反应分析

Types of Reactions: Dalbergiphenol undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated derivatives and other substituted products.

科学研究应用

Dalbergiphenol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex neoflavonoid compounds.

Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Investigated for its anti-osteoporotic properties, particularly in the treatment of osteoporosis in postmenopausal women.

Industry: Utilized in the production of natural dyes and as an additive in wood preservation.

作用机制

Dalbergiphenol exerts its effects primarily through its interaction with various molecular targets and pathways:

Osteogenic Activity: this compound promotes osteoblast differentiation and activity while inhibiting osteoclast-mediated bone resorption. This dual action helps in maintaining bone density and strength.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

相似化合物的比较

Dalbergiphenol is unique among neoflavonoids due to its specific structural features and biological activities. Similar compounds include:

Dalbergin: Another neoflavonoid from Dalbergia species with similar osteogenic and anti-inflammatory properties.

Latifolin: A neoflavonoid with potent antioxidant activity.

5-O-Methylthis compound: A methylated derivative of this compound with enhanced bioactivity.

3’-Hydroxy-2,4,5-trimethoxydalbergiquinol: A structurally related compound with distinct pharmacological properties.

This compound stands out due to its balanced profile of osteogenic, anti-inflammatory, and antioxidant activities, making it a versatile compound for various therapeutic applications .

生物活性

Dalbergiphenol, a neoflavonoid compound primarily derived from the heartwood of various Dalbergia species, has garnered significant attention due to its diverse biological activities. This article presents a comprehensive review of its pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. The compound exhibits a complex arrangement of phenolic groups that are crucial for its interaction with biological systems. Its molecular formula is often represented as C15H14O5, highlighting its potential as a bioactive agent.

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological models. For instance, an investigation into the antioxidant capacity of this compound demonstrated its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

2. Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound. A notable study evaluated its efficacy in reducing inflammation in animal models. The results indicated that this compound significantly decreased inflammatory markers and alleviated symptoms associated with conditions like arthritis and colitis .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Asif & Kumar (2009) | Wistar rats | 1000 mg/kg | Significant reduction in paw edema |

| Sagar & Upadhyaya (2010) | Wistar rats | 1000 mg/kg | Inhibition of inflammatory response without gastric mucosa damage |

| Pund et al. (2012) | Diabetic rats | 250-500 mg/kg | Improvement in lipid profile and reduction in inflammation |

3. Antidiabetic Activity

Research has demonstrated that this compound exhibits hypoglycemic effects, making it a candidate for diabetes management. In a study involving alloxan-induced diabetic rats, administration of this compound resulted in a marked decrease in blood glucose levels, comparable to standard antidiabetic medications .

4. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on the effects of this compound on oxidative stress and inflammation involved administering the compound to BALB/c mice subjected to oxidative stress conditions. The findings revealed a significant reduction in markers of oxidative damage and inflammation, supporting its use as a therapeutic agent for oxidative stress-related diseases .

Case Study 2: Antidiabetic Effects

In another research project, diabetic rats were treated with different doses of this compound over a period of three weeks. Results indicated that the compound effectively lowered fasting blood glucose levels and improved overall metabolic parameters, demonstrating its potential role in diabetes management .

属性

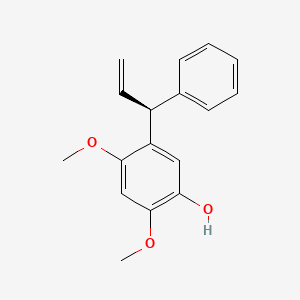

IUPAC Name |

2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLCQEPKLKMZKP-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1[C@@H](C=C)C2=CC=CC=C2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。